Cas no 315697-70-2 (7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol)

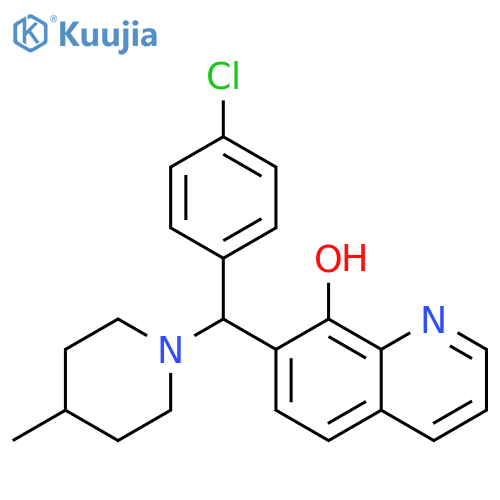

315697-70-2 structure

商品名:7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol

CAS番号:315697-70-2

MF:C22H23ClN2O

メガワット:366.883824586868

CID:6467096

7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol 化学的及び物理的性質

名前と識別子

-

- 7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol

- 8-Quinolinol, 7-[(4-chlorophenyl)(4-methyl-1-piperidinyl)methyl]-

-

- インチ: 1S/C22H23ClN2O/c1-15-10-13-25(14-11-15)21(17-4-7-18(23)8-5-17)19-9-6-16-3-2-12-24-20(16)22(19)26/h2-9,12,15,21,26H,10-11,13-14H2,1H3

- InChIKey: ADXJBCPBYXHIKG-UHFFFAOYSA-N

- ほほえんだ: N1C2C(=CC=C(C(C3=CC=C(Cl)C=C3)N3CCC(C)CC3)C=2O)C=CC=1

じっけんとくせい

- 密度みつど: 1.233±0.06 g/cm3(Predicted)

- ふってん: 509.8±45.0 °C(Predicted)

- 酸性度係数(pKa): 3.75±0.50(Predicted)

7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1031-0043-1mg |

7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

315697-70-2 | 90%+ | 1mg |

$54.0 | 2023-08-16 | |

| Life Chemicals | F1031-0043-10μmol |

7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

315697-70-2 | 90%+ | 10μmol |

$69.0 | 2023-08-16 | |

| Life Chemicals | F1031-0043-2μmol |

7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

315697-70-2 | 90%+ | 2μmol |

$57.0 | 2023-08-16 | |

| Life Chemicals | F1031-0043-4mg |

7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

315697-70-2 | 90%+ | 4mg |

$66.0 | 2023-08-16 | |

| Life Chemicals | F1031-0043-2mg |

7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

315697-70-2 | 90%+ | 2mg |

$59.0 | 2023-08-16 | |

| Life Chemicals | F1031-0043-15mg |

7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

315697-70-2 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1031-0043-10mg |

7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

315697-70-2 | 90%+ | 10mg |

$79.0 | 2023-08-16 | |

| Life Chemicals | F1031-0043-5μmol |

7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

315697-70-2 | 90%+ | 5μmol |

$63.0 | 2023-08-16 | |

| Life Chemicals | F1031-0043-5mg |

7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

315697-70-2 | 90%+ | 5mg |

$69.0 | 2023-08-16 | |

| Life Chemicals | F1031-0043-3mg |

7-[(4-chlorophenyl)(4-methylpiperidin-1-yl)methyl]quinolin-8-ol |

315697-70-2 | 90%+ | 3mg |

$63.0 | 2023-08-16 |

7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol 関連文献

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

2. Back matter

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

315697-70-2 (7-(4-chlorophenyl)(4-methylpiperidin-1-yl)methylquinolin-8-ol) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬